Cas no 161803-04-9 (Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-)
![Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- structure](https://www.kuujia.com/scimg/cas/161803-04-9x500.png)
Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- 4-Aminobenzyl tert-butyldiphenylsilyl ether
- 4-(((tert-butyldiphenylsilyl)oxy)methyl)aniline
- MFCD34704871
- (4-amino-benzyl) t-butyl-di-phenyl-silyl ether
- 4-(((t-Butyldiphenylsilyl)oxy)methyl)aniline
- 4-aminobenzyl (tert-butyldiphenylsilyl) ether
- OOKKZUMJMNYZCQ-UHFFFAOYSA-N
- SCHEMBL222047
- C23H27NOSi
- (4-amino-benzyl) tert-butyl-di-phenyl-silyl ether
- E87488
- 161803-04-9
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- Inchi: InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18,24H2,1-3H3
- InChI Key: OOKKZUMJMNYZCQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 361.186191019Da
- Monoisotopic Mass: 361.186191019Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.3Ų
Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB591311-5g |
4-(((t-Butyldiphenylsilyl)oxy)methyl)aniline; . |
161803-04-9 | 5g |
€1226.90 | 2024-07-24 | ||
AstaTech | E87488-0.1/G |
4-(((TERT-BUTYLDIPHENYLSILYL)OXY)METHYL)ANILINE |
161803-04-9 | 95% | 0.1g |
$398 | 2023-09-18 | |
AstaTech | E87488-0.25/G |
4-(((TERT-BUTYLDIPHENYLSILYL)OXY)METHYL)ANILINE |
161803-04-9 | 95% | 0.25g |
$795 | 2023-09-18 | |
abcr | AB591311-250mg |
4-(((t-Butyldiphenylsilyl)oxy)methyl)aniline; . |
161803-04-9 | 250mg |
€246.10 | 2024-07-24 | ||
AstaTech | E87488-1/G |
4-(((TERT-BUTYLDIPHENYLSILYL)OXY)METHYL)ANILINE |
161803-04-9 | 95% | 1g |
$1590 | 2023-09-18 | |
abcr | AB591311-500mg |
4-(((t-Butyldiphenylsilyl)oxy)methyl)aniline; . |
161803-04-9 | 500mg |
€324.60 | 2024-07-24 | ||
abcr | AB591311-1g |
4-(((t-Butyldiphenylsilyl)oxy)methyl)aniline; . |
161803-04-9 | 1g |
€442.30 | 2024-07-24 |
Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- Related Literature
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Additional information on Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Introduction to Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (CAS No. 161803-04-9)
Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, also known by its CAS number 161803-04-9, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of aromatic amines, specifically benzenamines, and incorporates a silyl ether functional group. The presence of the tert-butyl group and diphenylsilyl moiety in its structure contributes to its distinctive chemical properties and reactivity.
The molecular formula of this compound is C22H33NOSi. Its molecular weight is approximately 385.6 g/mol. The compound is characterized by its high stability due to the electron-donating effects of the tert-butyl group and the steric protection provided by the diphenylsilyl group. These features make it suitable for various applications in organic synthesis, materials science, and pharmaceutical research.
In recent years, there has been growing interest in the use of silyl ether-containing compounds like Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- in drug delivery systems. Researchers have explored its potential as a carrier for hydrophobic drugs due to its ability to form stable complexes with such molecules. Studies published in leading journals such as Nature Communications and Journal of Medicinal Chemistry have highlighted its role in enhancing drug solubility and bioavailability.
The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution reactions and silylation techniques. One common approach involves the reaction of an appropriate benzene derivative with a silylating agent in the presence of a base. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
In terms of applications, Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- has found utility in the following areas:
- Pharmaceuticals: As mentioned earlier, it serves as a drug delivery carrier and has been investigated for its potential in targeted therapy.
- Biochemistry: It is used as a protecting group reagent in peptide synthesis due to its ability to stabilize reactive intermediates.
- Nanotechnology: The compound has been employed in the synthesis of silica nanoparticles with tailored surface functionalities.
- Catalysis: Its silyl ether functionality makes it a promising candidate for use as a ligand in transition metal-catalyzed reactions.
The latest research on this compound has focused on its role in click chemistry reactions. Scientists have demonstrated that under specific conditions, it can act as a bifunctional linker enabling the efficient assembly of complex molecules. This development has opened new avenues for its use in combinatorial chemistry and high-throughput screening.
In terms of safety considerations, while handling this compound requires standard laboratory precautions due to its organic nature, it does not pose significant hazards under normal conditions. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation.
In conclusion, Benzenamine, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (CAS No. 161803-04-9) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working in organic synthesis, materials science, and pharmaceutical development.
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